molecular formula C20H20ClN3O B147784 Nile Blue chloride CAS No. 2381-85-3

Nile Blue chloride

Cat. No.: B147784
CAS No.: 2381-85-3
M. Wt: 353.8 g/mol
InChI Key: SHXOKQKTZJXHHR-UHFFFAOYSA-N
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Description

Nile Blue chloride is a highly fluorescent and photostable organic dye belonging to the oxazine group of dyes. It is known for its ability to change color based on pH, making it useful in various scientific applications. The compound is often used in biological and histological staining, where it imparts a blue color to cell nuclei and can be used in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in cells .

Biochemical Analysis

Biochemical Properties

Nile Blue Chloride is a member of the oxazine group of dyes . It changes its color from blue (pH 9.4) to purple-red (pH 11.0) . This compound has been used to detect DNA and lipids . It interacts with these biomolecules, causing a change in its color, which can be detected using fluorescence microscopy .

Cellular Effects

This compound has been shown to have effects on various types of cells. It imparts a blue color to cell nuclei , indicating its interaction with DNA within the cell. It may also be used to stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells , suggesting its interaction with these cellular structures.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as DNA and lipids . The dye’s color change in response to different pH levels suggests that it may interact with these biomolecules in a way that affects its protonation state .

Temporal Effects in Laboratory Settings

The fluorescence of this compound in ethanol was measured as 1.42 ns . This is shorter than the corresponding value of Nile red with 3.65 ns . The fluorescence duration is independent of dilution in the range 10^−3 to 10^−8 mol/L .

Metabolic Pathways

Its ability to stain polyhydroxybutyrate granules suggests it may interact with metabolic processes related to the synthesis or breakdown of these structures .

Subcellular Localization

This compound has been shown to localize in cell nuclei . It may also localize to polyhydroxybutyrate granules within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Nile Blue chloride can be synthesized by the condensation of 5-(diethylamino)-2-nitrosophenol with 2-naphthol in the presence of an acid catalyst. The reaction typically involves heating the reactants in an acidic medium, followed by purification to obtain the dye in its chloride form .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified and dried to obtain the dye in a stable, solid form .

Chemical Reactions Analysis

Types of Reactions: Nile Blue chloride undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of leuco compounds, which are colorless.

    Substitution: The dye can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Nile Blue chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Nile Red: A derivative of Nile Blue chloride, produced by boiling Nile Blue with sulfuric acid. It is also a fluorescent dye but has different properties and applications.

    Azure A: Another oxazine dye with similar staining properties but different absorption and emission characteristics.

Uniqueness: this compound is unique due to its high fluorescence and photostability, making it suitable for long-term studies and applications. Its ability to change color based on pH also sets it apart from other dyes, allowing for versatile use in various scientific fields .

Properties

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXOKQKTZJXHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3625-57-8 (sulfate), 53340-16-2 (perchlorate)
Record name Nile Blue
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DSSTOX Substance ID

DTXSID40883834
Record name 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride
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Molecular Weight

353.8 g/mol
Source PubChem
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Physical Description

Green, blue, steel gray, or black powder; [Acros Organics MSDS]
Record name Nile Blue
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CAS No.

2381-85-3
Record name Nile Blue
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Record name Nile Blue chloride
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Record name Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1)
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Record name 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride
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Record name 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride
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Record name NILE BLUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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